molecular formula C16H19F3N2O4 B5986265 3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone

3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone

Cat. No. B5986265
M. Wt: 360.33 g/mol
InChI Key: TXHBYWJNRGDOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TFE-P, and it is a piperazinone derivative that has a unique structure that makes it an interesting subject of study. In

Mechanism of Action

The mechanism of action of TFE-P is not fully understood, but it has been suggested that it may act by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. TFE-P has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Additionally, TFE-P has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TFE-P has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TFE-P has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, TFE-P has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using TFE-P in lab experiments is its potential therapeutic applications in various fields of research. TFE-P has been shown to have anti-inflammatory, analgesic, antitumor, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of various disorders. However, one limitation of using TFE-P in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on TFE-P. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various disorders, such as arthritis, neuropathic pain, cancer, anxiety, and depression. Additionally, future research could focus on improving the synthesis method of TFE-P to make it more cost-effective and accessible for scientific research.

Synthesis Methods

The synthesis method of TFE-P involves a series of chemical reactions that result in the formation of the compound. The first step involves the reaction of 2,2,2-trifluoro-1-phenylethanol with acetic anhydride to form 2,2,2-trifluoro-1-phenylethyl acetate. The second step involves the reaction of 2,2,2-trifluoro-1-phenylethyl acetate with 1-(2-hydroxyethyl)piperazine to form TFE-P.

Scientific Research Applications

TFE-P has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders. TFE-P has also been shown to have antitumor activity, making it a promising candidate for cancer therapy. Additionally, TFE-P has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

3-(2-hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4/c17-16(18,19)14(11-4-2-1-3-5-11)25-10-13(23)21-8-7-20-15(24)12(21)6-9-22/h1-5,12,14,22H,6-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHBYWJNRGDOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CCO)C(=O)COC(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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